Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-
Overview
Description
“Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-” is an important chemical compound that has been extensively studied for its physical and chemical properties . It is also known as N-Acetyl-3,5-dimethyl-4-benzoquinone imine . The empirical formula is C10H11NO2 and it has a molecular weight of 177.20 .
Molecular Structure Analysis
The molecular structure of “Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-” is defined by its empirical formula, C10H11NO2 . Further details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-” include its empirical formula (C10H11NO2) and molecular weight (177.20) . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
Analytical Chemistry Reference Material
3,5-Dimethyl-napqi: serves as an analytical reference material in chromatography and spectrometry. It’s used to calibrate instruments, validate methods, and ensure the accuracy of analytical results .
Toxicology and Forensic Science
As a metabolite analog of N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of acetaminophen, this compound is utilized in toxicological studies to understand the mechanisms of drug-induced hepatotoxicity. It’s also used in forensic applications to detect the presence of acetaminophen overdose .
Pharmaceutical Research
In pharmaceutical research, N-Acetyl-3,5-dimethyl-4-benzoquinone imine is used to study drug interactions, particularly those involving cytochrome P450 enzymes. It helps in understanding the metabolic pathways and potential side effects of drugs .
Molecular Modeling and Dynamics
The compound is used in molecular docking and dynamics simulations to explore the interactions between drugs and their targets. This aids in the design of new drugs with improved efficacy and reduced side effects .
Chemical Synthesis
N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide: is involved in synthetic chemistry research for the development of new organic compounds. Its reactivity with various reagents opens avenues for creating novel molecules with potential applications in materials science and pharmacology .
Material Science
In material science, derivatives of NA-3,5-Bqi are investigated for their electrical and optical properties, which could be harnessed in the development of new materials for electronics and photonics applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethyl-NAPQI, also known as N-Acetyl-3,5-dimethyl-4-benzoquinone imine, is the cytochrome P450 (CYP) enzymes , specifically CYP 2E1 . This compound is a metabolite of paracetamol and is known to interact with TRPA1 and CB1 receptors .
Mode of Action
3,5-Dimethyl-NAPQI interacts with its targets primarily through oxidation . It is an oxidizing analog of N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite of paracetamol (acetaminophen). It primarily oxidizes protein thiols .
Biochemical Pathways
The compound affects the glutathione pathway . It rapidly oxidizes intracellular glutathione, leading to the formation of oxidized glutathione . This process disrupts the normal functioning of the pathway, leading to downstream effects such as cytotoxicity .
Pharmacokinetics
It is known that the compound is cytotoxic to isolated hepatocytes at levels between 200 and 300 microm . It rapidly oxidizes intracellular glutathione within 10 seconds, indicating a fast onset of action .
Result of Action
The primary result of 3,5-Dimethyl-NAPQI’s action is cytotoxicity . It disrupts intracellular Ca2+ homeostasis, leading to cell death . It also causes a rapid oxidation of intracellular glutathione, leading to the formation of oxidized glutathione .
Action Environment
The action of 3,5-Dimethyl-NAPQI can be influenced by environmental factors. For instance, the compound’s cytotoxicity is observed in isolated hepatocytes, suggesting that the cellular environment plays a role in its action . .
properties
IUPAC Name |
N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-4-9(11-8(3)12)5-7(2)10(6)13/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPORYDINWWWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)C)C=C(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996342 | |
Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- | |
CAS RN |
74827-85-3 | |
Record name | N-Acetyl-3,5-dimethyl-4-benzoquinone imine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074827853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 3,5-Dimethyl-NAPQI exert its cytotoxic effects within hepatocytes?
A1: 3,5-Dimethyl-NAPQI exhibits cytotoxicity through a two-pronged mechanism: oxidative stress and metabolic activation. []
- Oxidative Stress: 3,5-Dimethyl-NAPQI rapidly depletes intracellular glutathione (GSH), a crucial antioxidant, leading to a state of oxidative stress within the cell. []
- Metabolic Activation: Hepatocytes possess carboxylesterase enzymes that cleave the acetyl group from 3,5-Dimethyl-NAPQI. This deacetylation yields 4-amino-2,6-dimethylphenol, a highly reactive and toxic metabolite. [] 4-amino-2,6-dimethylphenol readily autoxidizes to form 2,6-dimethylbenzoquinone imine, further contributing to the depletion of GSH. []
Q2: How does the cytotoxicity of 3,5-Dimethyl-NAPQI differ from its analog, 2,6-dimethyl-NAPQI?
A2: While both 3,5-dimethyl-NAPQI and 2,6-dimethyl-NAPQI are cytotoxic, they primarily act through different mechanisms. Research indicates that 3,5-dimethyl-NAPQI mainly exerts its toxic effects through the oxidation of cellular thiols, while 2,6-dimethyl-NAPQI demonstrates a higher propensity for covalently binding to these crucial molecules. [] This difference in reactivity influences their impact on cellular processes, with 2,6-dimethyl-NAPQI exhibiting stronger inhibition of the plasma membrane Ca2+-ATPase and causing a more significant depletion of protein thiols compared to 3,5-dimethyl-NAPQI. [] Consequently, 2,6-dimethyl-NAPQI tends to be more potent in elevating cytosolic Ca2+ levels and inducing cytotoxicity. []
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